4-Dimethylamino-2-oxo-but-3-enoic acid ethyl ester
Description
Contextual Significance and Academic Relevance of the α,β-Unsaturated γ-Keto Ester Motif
The structural core of 4-dimethylamino-2-oxo-but-3-enoic acid ethyl ester belongs to the β,γ-unsaturated α-ketoester class. This motif is recognized as a privileged and versatile synthon in modern organic synthesis. nih.govresearchgate.net The academic relevance of these compounds stems from their distinct electronic features and the presence of multiple, electronically differentiated reactive centers within a compact conjugated system. nih.govresearchgate.net
The key to their utility lies in the unique 1,2-dicarbonyl system adjacent to a carbon-carbon double bond. researchgate.net The presence of the ester group enhances the electrophilicity of the neighboring ketonic carbonyl group and the conjugated double bond. nih.gov This electronic arrangement results in a rich and diverse reactivity profile, allowing these molecules to participate in a wide array of chemical transformations. nih.govresearchgate.net
β,γ-Unsaturated α-ketoesters are adept at undergoing several fundamental reaction types, making them valuable building blocks for creating molecular complexity. nih.gov They serve as excellent acceptors in 1,4-addition reactions (conjugate additions) and 1,2-addition reactions at the ketone's carbonyl group. nih.govresearchgate.net Furthermore, they are valuable precursors for synthesizing chiral cyclic compounds through various [2+n] annulation reactions. nih.gov The ability to use these substrates in catalytic asymmetric transformations to create stereogenic centers with high efficiency and enantioselectivity is particularly significant for applications in medicinal chemistry and the synthesis of natural products. nih.govresearchgate.net
Table 1: Reactivity Profile of the β,γ-Unsaturated α-Ketoester Motif
| Reaction Type | Attacking Site on Keto Ester | Typical Reagents/Catalysts | Resulting Products | Synthetic Importance |
| 1,4-Conjugate Addition | C=C double bond | Electron-rich heterocycles (e.g., indoles), organometallic reagents | Chiral ketoester compounds | Formation of new carbon-carbon bonds. nih.gov |
| 1,2-Carbonyl Addition | C=O (ketone) group | Grignard reagents, organolithium compounds | Chiral tertiary alcohols | Access to highly functionalized alcohol derivatives. nih.gov |
| [2+n] Annulations | C=C or C=O group | Dienes, dipolarophiles | Chiral cyclic compounds | Rapid construction of complex ring systems. nih.gov |
| Friedel-Crafts Reaction | C=C double bond | Indoles, electron-rich arenes with chiral catalysts | Enriched indole (B1671886) compounds | Synthesis of biologically relevant heterocyclic structures. researchgate.net |
Overview of Foundational Chemical Scaffolds Related to this compound
The chemical reactivity and synthetic potential of this compound can be understood by examining its foundational and related structural motifs. These scaffolds are fundamental building blocks in organic synthesis, and their properties provide a framework for appreciating the unique characteristics of the title compound.
β,γ-Unsaturated α-Ketoesters : As the parent scaffold, this class is defined by its 1,2-dicarbonyl unit and an adjacent double bond. Its versatility in asymmetric catalysis and its ability to act as a precursor to complex chiral molecules are its defining features. nih.govresearchgate.net The bidentate coordination of the 1,2-dicarbonyl motif to chiral catalysts is a key property that facilitates high stereo-control in reactions. researchgate.net
β-Keto Esters : This is a highly versatile class of building blocks in organic synthesis. nih.gov The acidity of the α-proton allows these compounds to be readily modified through a wide variety of transformations, although they are most commonly employed as nucleophiles. nih.gov
α,β-Unsaturated Esters : These compounds are classic Michael acceptors and are widely used in conjugate addition reactions. The synthesis of α,β-unsaturated esters can be achieved through numerous methods, including reactions of dichloroesters with aldehydes promoted by active manganese.
β,γ-Unsaturated Ketones : This motif is present in various pharmaceutically active agents. researchgate.net The synthesis of these compounds is an active area of research, with modern methods focusing on mild, multicatalytic approaches like allylic acylation of alkenes. researchgate.net
4-Oxo-2-Butenoic Acids : Structurally similar to the title compound but with a carboxylic acid instead of an ester and lacking the amino substituent, these molecules are valuable intermediates for derivatization and have shown biological activity. nih.gov Their synthesis can be accomplished via microwave-assisted aldol (B89426) condensation between methyl ketones and glyoxylic acid. nih.gov
The specific compound, this compound, integrates features from these scaffolds with a critical addition: the dimethylamino group at the C4 position. This substituent fundamentally alters the electronic nature of the conjugated system, turning the molecule into an electron-rich enaminone-type structure. This modification significantly influences its reactivity compared to its parent scaffolds, potentially enabling unique transformations not readily accessible with standard β,γ-unsaturated α-ketoesters.
Table 2: Comparison of Related Foundational Scaffolds
| Scaffold Name | General Structure | Key Features | Common Synthetic Applications |
| β,γ-Unsaturated α-Ketoester | R-CH=CH-CO-COOR' | 1,2-dicarbonyl, multiple electrophilic sites | Asymmetric catalysis, cycloadditions, synthesis of chiral molecules. nih.govresearchgate.net |
| β-Keto Ester | R-CO-CH₂-COOR' | Acidic α-proton, nucleophilic character | Alkylation, acylation, acetoacetic ester synthesis. nih.gov |
| α,β-Unsaturated Ester | R-CH=CH-COOR' | Electrophilic C=C bond (Michael acceptor) | Conjugate addition reactions. |
| β,γ-Unsaturated Ketone | R-CH=CH-CH₂-COR' | Isomerizable double bond, ketone reactivity | Synthesis of bioactive molecules, allylic functionalization. researchgate.net |
| 4-Oxo-2-Butenoic Acid | R-CO-CH=CH-COOH | Dicarbonyl system, biological activity | Building blocks for drug discovery. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(dimethylamino)-2-oxobut-3-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-4-12-8(11)7(10)5-6-9(2)3/h5-6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCBVGDJIQFBFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C=CN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67751-14-8 | |
| Record name | 4-Dimethylamino-2-oxo-but-3-enoic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Preparative Routes for 4 Dimethylamino 2 Oxo but 3 Enoic Acid Ethyl Ester and Analogues
Direct Synthesis Strategies and Optimization Parameters
The most straightforward approach to synthesizing 4-Dimethylamino-2-oxo-but-3-enoic acid ethyl ester involves the direct condensation of a β-keto ester with a dimethylamine (B145610) source. A common and effective reagent for this transformation is N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA). This one-pot synthesis is advantageous due to its operational simplicity and the ready availability of the starting materials.
The reaction typically proceeds by the nucleophilic attack of the active methylene (B1212753) group of the β-keto ester, such as ethyl acetoacetate (B1235776) or a related β-dicarbonyl compound, on the electrophilic carbon of DMFDMA. This is followed by the elimination of two molecules of methanol (B129727) to yield the desired enaminone.
Optimization of this synthesis involves several key parameters:
Solvent: While the reaction can often be carried out under solvent-free conditions, the choice of solvent can influence the reaction rate and yield. Aprotic solvents are generally preferred to avoid side reactions.
Temperature: The reaction is often performed at elevated temperatures, typically under reflux, to drive the reaction to completion and facilitate the removal of the methanol byproduct.
Stoichiometry: The molar ratio of the reactants can be adjusted to maximize the yield. An excess of the amine source is sometimes employed to ensure complete conversion of the β-keto ester.
A representative reaction is the condensation of a β-dicarbonyl compound with an amine, which can be performed under various conditions to yield the corresponding β-enaminone.
Table 1: Representative Direct Synthesis of a β-Enaminone
| β-Dicarbonyl Compound | Amine | Catalyst/Conditions | Yield (%) | Reference |
| Acetylacetone | 4-Methoxyaniline | [(PPh₃)AuCl]/AgOTf (1 mol%), solvent-free, rt, 2h | 98 | nih.gov |
This table presents a representative example of a direct synthesis of a β-enaminone, a class of compounds to which this compound belongs.
Convergent Approaches Utilizing Diverse Precursors
Convergent synthesis offers an alternative strategy where the target molecule is assembled from several independently prepared fragments. For this compound and its analogues, this can involve the coupling of a pre-formed enamine fragment with an acylating agent.
One such approach involves the reaction of an enamine, derived from a simpler ketone or aldehyde, with an appropriate acid chloride or ester. This method allows for greater flexibility in the introduction of different substituents on the butenoate framework.
Another convergent strategy involves the reaction of a β-keto ester with a pre-formed aminal or acetal, which can serve as the source of the dimethylaminomethylene group. These methods, while potentially involving more steps, can offer advantages in terms of controlling regioselectivity and introducing a wider range of functional groups.
Multicomponent Reactions Incorporating the Butenoate Framework
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly efficient and atom-economical. The synthesis of enaminones and related structures can be achieved through various MCRs.
For instance, a three-component reaction involving a ketone, an amine, and a source of the α-oxo-ester moiety could potentially lead to the formation of 4-amino-2-oxo-but-3-enoic acid esters in a single step. While specific MCRs for the direct synthesis of this compound are not extensively documented, the general principles of MCRs are applicable to the synthesis of the broader class of enaminones. znaturforsch.com
One-pot, three-component reactions of indoles, acenaphthylene-1,2-dione, and enaminones have been developed for the synthesis of highly functionalized bis-indole derivatives, showcasing the utility of enaminones in MCRs. nih.gov
Catalytic Systems and Reaction Conditions for Enhanced Formation
The use of catalysts can significantly enhance the efficiency and selectivity of the synthesis of this compound and its analogues. A variety of catalysts have been employed for the synthesis of β-enaminones from β-dicarbonyl compounds and amines.
Lewis acids , such as Zn(ClO₄)₂·6H₂O, Sc(OTf)₃, and ceric ammonium (B1175870) nitrate (B79036) (CAN), have been shown to effectively catalyze the condensation reaction, often under mild conditions and in good to excellent yields. acgpubs.org For example, the reaction of β-keto esters with amines in the presence of a catalytic amount of Sc(OTf)₃ under solvent-free conditions provides N-substituted β-enamino esters in high yields. acgpubs.org
Gold(I) catalysts , in combination with a silver salt co-catalyst, have been demonstrated to be highly effective for the synthesis of β-enaminones and β-enaminoesters under solvent-free conditions at room temperature. nih.gov This method offers the advantage of low catalyst loading and mild reaction conditions.
Iron catalysts have also been utilized for the direct olefination of saturated ketones to synthesize enaminones, providing a method with readily available starting materials and a broad substrate scope under mild conditions. rsc.org
The choice of catalyst and reaction conditions can have a significant impact on the outcome of the synthesis, influencing reaction times, yields, and the stereoselectivity of the resulting enaminone.
Table 2: Catalytic Systems for the Synthesis of β-Enamino Esters
| β-Keto Ester | Amine | Catalyst | Solvent | Conditions | Yield (%) | Reference |
| Ethyl acetoacetate | Aniline | Zn(ClO₄)₂·6H₂O | Neat | rt | >70 | acgpubs.org |
| Ethyl acetoacetate | Benzylamine | Sc(OTf)₃ (5 mol%) | Solvent-free | rt | 95 | acgpubs.org |
| Ethyl benzoylacetate | 4-Chloroaniline | [(PPh₃)AuCl]/AgOTf (1 mol%) | Solvent-free | rt, 2h | 95 | nih.gov |
| Ethyl acetoacetate | Various amines | Ceric ammonium nitrate | Neat | rt | 70-93 | acgpubs.org |
This table provides examples of different catalytic systems used for the synthesis of β-enamino esters, which are analogues of the target compound.
Comparative Analysis of Synthetic Efficiencies and Selectivities
The efficiency and selectivity of the various synthetic routes to this compound and its analogues can be compared based on several factors, including yield, reaction time, catalyst loading, and the need for purification.
Direct condensation with DMFDMA is often a high-yielding and atom-economical method, particularly for simple substrates. However, for more complex molecules, convergent approaches may offer better control over the final structure.
Catalytic methods generally provide higher yields and shorter reaction times compared to non-catalytic approaches. The use of catalysts like gold or scandium triflate allows for reactions to proceed under milder conditions, which can be advantageous for sensitive substrates.
Multicomponent reactions, when applicable, represent the most efficient approach in terms of step economy, as they allow for the rapid assembly of complex molecules from simple starting materials.
The selectivity of the synthesis, particularly the E/Z stereochemistry of the double bond, can be influenced by the reaction conditions and the nature of the substrates and catalysts used. For many enaminone syntheses, the E-isomer is the thermodynamically favored product.
A detailed comparison of different synthetic methods for a specific analogue can be seen in the following table:
Table 3: Comparative Analysis of Synthetic Methods for β-Enamino Esters
| Method | Catalyst | Conditions | Yield (%) | Advantages | Disadvantages | Reference |
| Direct Condensation | None | Reflux | Moderate to High | Simple, one-pot | High temperatures, longer reaction times | acgpubs.org |
| Lewis Acid Catalysis | Sc(OTf)₃ | Solvent-free, rt | High (up to 95%) | Mild conditions, high yields, recyclable catalyst | Catalyst cost | acgpubs.org |
| Gold Catalysis | [(PPh₃)AuCl]/AgOTf | Solvent-free, rt | Very High (up to 98%) | Very mild conditions, low catalyst loading | Catalyst cost and sensitivity | nih.gov |
| MCR Approach | Piperidine/p-TsOH | Reflux | Good | High step economy, molecular diversity | May require specific substrates | nih.gov |
This table provides a comparative overview of different synthetic strategies for preparing β-enamino esters, highlighting their respective strengths and weaknesses.
Chemical Reactivity and Transformation Pathways of 4 Dimethylamino 2 Oxo but 3 Enoic Acid Ethyl Ester
Electrophilic and Nucleophilic Reactivity of the Enone and Ester Functionalities
The chemical nature of 4-Dimethylamino-2-oxo-but-3-enoic acid ethyl ester is defined by its ambiphilic character, meaning it possesses both electrophilic and nucleophilic centers. The electron-donating dimethylamino group pushes electron density into the carbon-carbon double bond, enhancing the nucleophilicity of the α-carbon (C3). Conversely, the electron-withdrawing α-keto and ethyl ester groups render the β-carbon (C4) and the carbonyl carbons (C2 and C1 of the ester) electrophilic.
Nucleophilic Character: The enamine tautomer is electron-rich, making the α-carbon susceptible to attack by various electrophiles. This reactivity is a hallmark of enamine chemistry, allowing for alkylation or acylation at this position under appropriate conditions.
Electrophilic Character: The molecule contains multiple electrophilic sites:
The β-carbon (C4): This position is activated towards nucleophilic attack due to conjugation with the two carbonyl groups. This is the site for conjugate or Michael additions.
The keto carbonyl carbon (C2): This carbon is a hard electrophilic center, susceptible to attack by strong nucleophiles.
The ester carbonyl carbon: This center is also electrophilic and can undergo nucleophilic acyl substitution.
The presence of both nucleophilic and electrophilic centers allows the molecule to participate in a wide array of chemical transformations. While extensive research on the specific reactions of this compound is not widely available in peer-reviewed literature, its reactivity can be predicted based on the well-established chemistry of enaminones.
| Reactive Center | Type of Reactivity | Potential Transformations |
| α-Carbon (C3) | Nucleophilic | Alkylation, Acylation |
| β-Carbon (C4) | Electrophilic | Michael Addition / Conjugate Addition |
| Keto Carbonyl (C2) | Electrophilic | Addition reactions with strong nucleophiles |
| Ester Carbonyl | Electrophilic | Nucleophilic Acyl Substitution (e.g., hydrolysis, amidation) |
Cycloaddition Reactions (e.g., [4+2] Cycloadditions)
Cycloaddition reactions are powerful tools for the construction of cyclic systems. The electron-rich double bond of the enamine functionality suggests that this compound could potentially act as the diene or dienophile component in Diels-Alder reactions, or participate in other cycloadditions like [2+2] reactions. Enamines are known to undergo cycloaddition with various electron-deficient partners. However, specific examples of cycloaddition reactions involving this compound are not prominently documented in the scientific literature. The potential for such reactions remains an area for further exploration.
Michael Addition Reactions and Conjugate Addition Strategies
The structure of this compound makes it an ideal Michael acceptor. The β-carbon is highly electrophilic and susceptible to attack by a wide range of soft nucleophiles in a conjugate addition fashion. This type of reaction is fundamental in carbon-carbon bond formation. Expected nucleophiles would include enolates, organocuprates, amines, and thiols. The general mechanism involves the addition of the nucleophile to the β-carbon, followed by protonation to yield the 1,4-adduct. Despite the high potential for this reactivity, specific, documented examples of Michael addition reactions with this particular ester are sparse in the available literature.
Heterocycle Formation Through Intramolecular and Intermolecular Cyclizations
One of the most significant applications of this compound is in the synthesis of heterocyclic compounds. The molecule possesses multiple reaction sites that can engage with binucleophiles to form various ring systems. A notable and documented application is its reaction with hydrazine (B178648) derivatives to construct pyrazole (B372694) rings.
In these reactions, the hydrazine can attack the electrophilic β-carbon, followed by an intramolecular cyclization and elimination of the dimethylamino group and water to form the aromatic pyrazole ring.
Table of Reported Heterocycle Formations:
| Reactant(s) | Conditions | Product | Reference |
| Hydrazine dihydrochloride | Ethanol, room temperature overnight, then reflux for 2 hours | Pyrazole derivative | Patent WO2010054006A1 |
| Substituted hydrazine | Acetic acid, reflux | 2-(3-carboxy-phenyl)-2H-pyrazole-3-carboxylic acid ethyl ester derivative | Patent AU2002312788B2 |
These examples demonstrate the utility of this compound as a precursor for substituted pyrazoles, which are important scaffolds in medicinal chemistry.
Functional Group Interconversions and Derivatizations
The functional groups present in this compound—the ester, the ketone, and the enamine—are all amenable to various transformations.
Ester Group: The ethyl ester can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. It can also be converted to amides by reaction with amines or reduced to an alcohol.
Keto Group: The ketone can be reduced to a secondary alcohol using various reducing agents. It can also react with organometallic reagents to form tertiary alcohols.
Enamine Group: The enamine functionality can be hydrolyzed under acidic conditions to yield the corresponding β-keto ester.
While these transformations are chemically feasible based on the known reactivity of the individual functional groups, specific documented examples of such derivatizations for this compound are not readily found in the surveyed scientific literature.
Applications of 4 Dimethylamino 2 Oxo but 3 Enoic Acid Ethyl Ester in Advanced Organic Synthesis
Building Block for Nitrogen-Containing Heterocycles
The utility of ethyl 4-(dimethylamino)-2-oxobut-3-enoate as a precursor for nitrogen-containing heterocycles is an area of scientific interest. However, detailed research findings are available for a limited subset of heterocyclic classes.
Pyrimidine (B1678525) Synthesis (e.g., Traube-Type Syntheses)
A comprehensive review of scientific literature did not yield specific examples or detailed research findings on the application of 4-Dimethylamino-2-oxo-but-3-enoic acid ethyl ester in Traube-type or other pyrimidine syntheses.
Pyridine (B92270) and Dihydropyridine Derivative Formation
While the Hantzsch synthesis is a well-established method for producing dihydropyridines from β-ketoesters, specific studies detailing the use of this compound as the ketoester component in these reactions are not prominently available in the reviewed literature.
Pyrrole (B145914) and Dihydropyrrole Scaffolds
While direct applications for pyrrole synthesis were not found, significant research has been conducted on the synthesis of pyrazoles, a closely related class of five-membered nitrogen-containing heterocycles, using a nitro-analogue of the target compound. A 2017 study published in Organic & Biomolecular Chemistry detailed a simple and rapid method for the regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates. This process involves the cyclocondensation of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with various monosubstituted hydrazines.
The research highlights that this reaction proceeds with excellent regioselectivity and results in good yields. The solvent used was found to have an effect on the regioselectivity of the cyclocondensation. This synthesis provides a robust pathway to highly functionalized pyrazole (B372694) carboxylates, which are valuable scaffolds in medicinal chemistry.
Table 1: Synthesis of N1-Substituted-4-nitropyrazole-5-carboxylates
| Reactant 1 | Reactant 2 | Product | Key Finding |
|---|
Quinoline Synthesis via Pfitzinger Reactions
No specific research findings were identified that document the use of this compound as the carbonyl component in the Pfitzinger reaction for the synthesis of quinolines.
Synthesis of Pyrazine (B50134) and β-Carboline Derivatives
A thorough literature search did not reveal any specific methodologies or research articles describing the use of this compound as a direct precursor for the synthesis of pyrazine or β-carboline derivatives.
Precursor in C-Nucleoside Synthesis
Following a comprehensive review of scientific literature, no specific studies or patents were found that describe the application of this compound as a precursor in the synthesis of C-nucleosides.
Utilization in the Construction of Complex Organic Molecules
This compound is a highly functionalized organic compound that serves as a versatile building block in the synthesis of more complex molecular architectures. Its structure incorporates several reactive features: an α,β-unsaturated ketone system, an ethyl ester group, and a vinylogous amine (enamine). This combination of functional groups allows it to participate in a variety of chemical transformations, making it a valuable precursor for constructing diverse molecular scaffolds, particularly heterocyclic systems.
The reactivity of the compound is primarily dictated by the enaminone moiety (a conjugated system of an amine and a ketone). This system allows for facile reactions with nucleophiles. Acid-catalyzed reactions can proceed via the substitution of the dimethylamino group, enabling the introduction of other functionalities. More significantly, the compound is an ideal substrate for cyclocondensation reactions with binucleophiles—reagents containing two nucleophilic centers. In these reactions, the binucleophile can attack the carbonyl carbon of the ketone and the β-carbon of the alkene, leading to the formation of a new ring system with the expulsion of a dimethylamine (B145610) molecule. This strategy is a cornerstone for the synthesis of a wide array of heterocyclic compounds, which are prevalent in medicinal chemistry and materials science.
The presence of the ethyl ester group provides an additional handle for synthetic modification. It can be hydrolyzed to the corresponding carboxylic acid, converted into an amide, or reduced to an alcohol, further expanding the range of accessible derivatives and complex molecules that can be synthesized from this starting material.
Role as an Intermediate in the Synthesis of Specific Organic Compounds
A prime example of the utility of this compound is its role as a key intermediate in the synthesis of substituted pyrazoles. Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and their derivatives are of significant interest in pharmaceutical research.
The synthesis of pyrazole derivatives from this compound is typically achieved through a cyclocondensation reaction with a substituted hydrazine (B178648). A documented example involves the reaction with 3-carboxyphenylhydrazine. In this process, the hydrazine acts as the binucleophile. The reaction proceeds by an initial nucleophilic attack of one of the hydrazine's nitrogen atoms on the electrophilic β-carbon of the enaminone, followed by an intramolecular cyclization and subsequent dehydration and elimination of dimethylamine to form the stable aromatic pyrazole ring.
This reaction pathway leads to the formation of 2-(3-carboxyphenyl)-2H-pyrazole-3-carboxylic acid ethyl ester. This specific transformation highlights the role of this compound as a four-carbon building block for constructing the pyrazole core, incorporating the ethyl ester group at the 3-position of the newly formed ring.
The following table outlines the reactants and the resulting product in this specific synthetic application.
| Reactant 1 | Reactant 2 | Solvent | Product |
| This compound | 3-Carboxyphenylhydrazine | Acetic Acid | 2-(3-carboxyphenyl)-2H-pyrazole-3-carboxylic acid ethyl ester |
This synthetic route is notable for its efficiency in constructing a polysubstituted heterocyclic system from acyclic precursors. The specific product, a pyrazole with both ester and carboxylic acid functionalities, is itself a versatile intermediate for the synthesis of more complex molecules, such as mGluR2 antagonists explored in medicinal chemistry.
Mechanistic Investigations and Reaction Dynamics Associated with 4 Dimethylamino 2 Oxo but 3 Enoic Acid Ethyl Ester Chemistry
Elucidation of Reaction Mechanisms in Multi-component Systems
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. Enaminones, such as 4-Dimethylamino-2-oxo-but-3-enoic acid ethyl ester, are excellent substrates for MCRs due to their multiple reactive sites.
In a typical multi-component reaction involving an enaminone, the initial step often involves the nucleophilic attack of the enamine's β-carbon on an electrophilic species, or the reaction of the enamine nitrogen with a carbonyl compound to form an iminium ion. The resulting intermediate can then participate in subsequent intramolecular or intermolecular reactions, leading to the formation of complex heterocyclic structures. For instance, in reactions with aldehydes and active methylene (B1212753) compounds, the enaminone can act as a key building block for the synthesis of substituted pyridines, pyrimidines, and other nitrogen-containing heterocycles. The mechanism often proceeds through a cascade of reactions including Michael addition, condensation, and cyclization steps.
Stereochemical Control and Regioselectivity in Transformations
The presence of the α,β-unsaturated system in this compound introduces the potential for stereochemical and regiochemical control in its reactions.
Stereochemical Control: In reactions involving the formation of new chiral centers, the stereochemical outcome can often be influenced by the use of chiral catalysts or auxiliaries. For instance, in asymmetric Michael additions to the enaminone, a chiral catalyst can direct the approach of the nucleophile to one face of the molecule, leading to the preferential formation of one enantiomer. The geometry of the enamine double bond (E/Z) can also play a crucial role in determining the stereochemistry of the product in certain cycloaddition reactions.
Regioselectivity: The regioselectivity of reactions is dictated by the electronic and steric properties of the enaminone and the reacting partner. The molecule possesses two primary electrophilic centers (the carbonyl carbon and the β-carbon) and a nucleophilic center (the β-carbon, enhanced by the enamine functionality). Nucleophilic attack can occur at either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition). Hard nucleophiles, such as organolithium reagents, tend to favor 1,2-addition, while softer nucleophiles, like cuprates, generally prefer 1,4-addition. The regioselectivity of cycloaddition reactions is also a key aspect. For example, in [3+2] cycloadditions with azides, the orientation of the reactants is governed by the electronic compatibility of the frontier molecular orbitals, leading to the formation of specific regioisomers of triazoles.
Influence of Solvent Effects on Reaction Outcomes
The choice of solvent can have a profound impact on the rate, yield, and even the mechanistic pathway of reactions involving this compound.
Polar Protic Solvents (e.g., ethanol, water): These solvents can stabilize charged intermediates and transition states through hydrogen bonding. This can accelerate reactions that proceed through polar mechanisms. However, they can also solvate nucleophiles, potentially reducing their reactivity.
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are effective at solvating cations but not anions, which can enhance the reactivity of anionic nucleophiles. They are often used in reactions where a strong, unencumbered nucleophile is required.
Nonpolar Solvents (e.g., toluene, hexane): These solvents are generally used for reactions that proceed through non-polar, concerted mechanisms. In some cases, reactions in nonpolar solvents can lead to different product distributions compared to those in polar solvents due to differences in the stabilization of intermediates.
The effect of the solvent on the tautomeric equilibrium of the enaminone (keto-enamine vs. imine-enol forms) can also influence its reactivity profile.
Kinetic and Thermodynamic Aspects of Reactivity Profiles
The reactivity of this compound can be understood in terms of kinetic and thermodynamic control.
Kinetic Control: At lower temperatures or with very reactive reagents, the reaction may be under kinetic control, meaning the major product is the one that is formed the fastest. This product arises from the reaction pathway with the lowest activation energy. For example, the 1,2-addition of a strong nucleophile to the carbonyl group is often a kinetically controlled process.
Thermodynamic Control: At higher temperatures or with longer reaction times, the reaction may be under thermodynamic control. In this scenario, the major product is the most stable one, and the reaction proceeds to an equilibrium state. The 1,4-conjugate addition is often a thermodynamically controlled process, as the resulting enolate is stabilized by resonance.
The interplay between these two modes of control can sometimes be exploited to selectively form a desired product by careful manipulation of the reaction conditions. For instance, a kinetically formed product might be converted to the more stable thermodynamic product by heating the reaction mixture.
Spectroscopic Characterization and Structural Elucidation of 4 Dimethylamino 2 Oxo but 3 Enoic Acid Ethyl Ester and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the individual atoms.
In the ¹H NMR spectrum of 4-Dimethylamino-2-oxo-but-3-enoic acid ethyl ester, the proton signals are expected in specific regions corresponding to the different functional groups. The ethyl ester protons typically appear as a triplet for the methyl group (CH₃) and a quartet for the methylene (B1212753) group (CH₂). The vinylic protons (C=CH) will show characteristic chemical shifts and coupling constants, which are influenced by the electron-donating dimethylamino group. The N,N-dimethyl group will present as a singlet, though rotation around the C-N bond can sometimes lead to broadening or splitting of this signal.
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbons of the ester and ketone groups are expected to resonate at low field (downfield). The olefinic carbons will appear in the intermediate region, with their chemical shifts indicating the polarization of the double bond due to the dimethylamino group. The carbons of the ethyl group and the dimethylamino group will be found at a higher field (upfield).
While a publicly available, peer-reviewed full NMR dataset for this compound is not readily found, data from closely related enaminone esters can provide valuable insights into the expected chemical shifts. For instance, in similar structures, the vinylic proton (α-CH) typically resonates around δ 5.0-6.0 ppm, while the β-CH proton is shifted further downfield. The N-methyl protons are generally observed around δ 2.8-3.2 ppm.
| Proton (¹H) | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Ethyl -CH₃ | ~1.3 | Triplet | ~7.1 |
| Ethyl -CH₂- | ~4.2 | Quartet | ~7.1 |
| =CH-CO | ~5.5 | Doublet | ~12-13 |
| =CH-N | ~7.5 | Doublet | ~12-13 |
| N(CH₃)₂ | ~3.0 | Singlet | - |
| Carbon (¹³C) | Expected Chemical Shift (ppm) |
| Ethyl -CH₃ | ~14 |
| Ethyl -CH₂- | ~60 |
| =CH-CO | ~98 |
| =CH-N | ~150 |
| C=O (Ketone) | ~185 |
| C=O (Ester) | ~165 |
| N(CH₃)₂ | ~45 |
Infrared (IR) Spectroscopy in Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl groups, the carbon-carbon double bond, and the carbon-nitrogen bonds.
The presence of two carbonyl groups (α-keto and ester) will result in strong absorption bands in the region of 1650-1750 cm⁻¹. The exact position of these bands is influenced by conjugation. The C=O stretching vibration of the ketone is typically found at a lower wavenumber due to conjugation with the C=C double bond and the amino group. The ester carbonyl stretch will also be affected by conjugation. The C=C double bond stretching vibration is expected in the 1600-1640 cm⁻¹ region. The C-N stretching vibration of the dimethylamino group will likely appear in the 1350-1250 cm⁻¹ range.
| Functional Group | Characteristic Absorption Band (cm⁻¹) | Intensity |
| C=O Stretch (Ester) | ~1720-1740 | Strong |
| C=O Stretch (Ketone, conjugated) | ~1660-1680 | Strong |
| C=C Stretch (conjugated) | ~1600-1640 | Medium to Strong |
| C-N Stretch | ~1350-1250 | Medium |
| C-O Stretch (Ester) | ~1250-1300 | Strong |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. The nominal molecular weight of this compound (C₈H₁₃NO₃) is 171.19 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 171. The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃, m/z 45) or the entire ester group (-COOCH₂CH₃, m/z 73). Alpha-cleavage adjacent to the carbonyl groups and the nitrogen atom is also expected.
A prominent fragment could arise from the cleavage of the C-C bond between the two carbonyl groups. Another likely fragmentation is the loss of a methyl radical (CH₃, m/z 15) from the dimethylamino group. The McLafferty rearrangement is also a possibility if the molecule can adopt a suitable conformation.
| Fragment Ion (m/z) | Possible Structure / Loss |
| 171 | [M]⁺, Molecular Ion |
| 156 | [M - CH₃]⁺ |
| 142 | [M - C₂H₅]⁺ |
| 126 | [M - OCH₂CH₃]⁺ |
| 98 | [M - COOCH₂CH₃]⁺ |
| 70 | [C₄H₈N]⁺ |
| 44 | [N(CH₃)₂]⁺ |
X-ray Crystallography for Solid-State Structure Determination (for related compounds)
For example, the crystal structure of ethyl 4-acetoxy-6-(dimethylamino)-2-naphthoate reveals details about the geometry of the dimethylamino and ethyl ester groups within a larger conjugated system. In general, enaminone systems exhibit a high degree of planarity due to the delocalization of electrons across the N-C=C-C=O moiety. This planarity is often stabilized by intramolecular hydrogen bonding in related primary and secondary enaminones. In the case of the tertiary amine in this compound, crystal packing forces and steric interactions will play a more significant role in determining the solid-state conformation.
| Compound Name | Crystal System | Space Group | Unit Cell Parameters |
| Ethyl 4-acetoxy-6-(dimethylamino)-2-naphthoate | Monoclinic | P2₁/c | a = 12.376 Å, b = 7.041 Å, c = 17.945 Å, β = 97.85° |
| A related enaminone | Monoclinic | P2₁/n | a = 9.145 Å, b = 10.515 Å, c = 9.567 Å, β = 106.21° |
The study of these related crystal structures indicates that the C=C double bond in such enaminone esters typically adopts an E-configuration to minimize steric hindrance. The bond lengths within the conjugated system are expected to be intermediate between typical single and double bonds, confirming the presence of electron delocalization.
Structure Reactivity Relationship Studies of 4 Dimethylamino 2 Oxo but 3 Enoic Acid Ethyl Ester
Influence of the Dimethylamino Moiety on Electronic Properties and Reactivity
The nitrogen atom of the dimethylamino group possesses a lone pair of electrons that can be delocalized into the conjugated π-system of the α,β-unsaturated carbonyl framework. This electron-donating effect, often referred to as a +M (mesomeric) or +R (resonance) effect, increases the electron density at the β-carbon of the double bond. This heightened electron density at the β-position makes the molecule more susceptible to attack by electrophiles and can modulate the regioselectivity of such reactions.
The basicity conferred by the dimethylamino group also means that the molecule can be protonated under acidic conditions, which can in turn alter its reactivity profile. The protonated form would exhibit a significantly different electronic distribution, with the electron-donating effect of the amino group being neutralized.
Impact of the α-Keto Ester Functionality on Synthetic Utility
The α-keto ester functionality is a cornerstone of the synthetic versatility of 4-Dimethylamino-2-oxo-but-3-enoic acid ethyl ester. This moiety presents two key electrophilic centers: the carbonyl carbon of the ketone and the carbonyl carbon of the ester. These sites are susceptible to attack by a wide range of nucleophiles, opening up a plethora of possibilities for synthetic transformations.
α-Keto esters, in general, are highly valuable intermediates in organic synthesis. beilstein-journals.org They can participate in a variety of reactions, including:
Nucleophilic addition to the keto group: This can lead to the formation of α-hydroxy esters, which are important chiral building blocks.
Reactions at the α-carbon: The presence of two carbonyl groups acidifies the α-protons, facilitating enolate formation and subsequent reactions with electrophiles.
Ester group transformations: The ethyl ester can undergo hydrolysis, transesterification, or amidation to provide other valuable derivatives.
The synthetic utility of this compound is broad, serving as a versatile building block for the construction of more complex molecules, particularly in the fields of medicinal chemistry and materials science. mdpi.com
Comparative Analysis with Analogous α,β-Unsaturated Carbonyl Systems
To fully appreciate the unique reactivity of this compound, it is instructive to compare it with analogous α,β-unsaturated carbonyl systems.
Comparison with simple α,β-unsaturated esters (e.g., Ethyl Crotonate):
Ethyl crotonate, an α,β-unsaturated ester, lacks the strong electron-donating dimethylamino group and the α-keto functionality. Its reactivity is primarily dictated by the electrophilic nature of the β-carbon, making it a classic Michael acceptor. Nucleophilic attack occurs predominantly at this position. In contrast, the dimethylamino group in this compound enhances the nucleophilicity of the β-carbon, potentially altering its reactivity towards certain nucleophiles and making it more susceptible to electrophilic attack.
Comparison with simple α,β-unsaturated ketones (enones):
Enones are also well-known Michael acceptors. The presence of the dimethylamino group in our target molecule classifies it as an enaminone, a "push-pull" system. This "push" from the electron-donating amino group and "pull" from the electron-withdrawing carbonyl groups leads to a more polarized π-system compared to a simple enone. This increased polarization can enhance the rate of certain reactions and influence the regioselectivity of additions.
Spectroscopic Comparison:
A comparative analysis of the spectroscopic data of these analogous systems would provide valuable insights into their electronic differences. For instance, a comparison of the ¹³C NMR chemical shifts of the α and β carbons would quantitatively demonstrate the electronic effects of the dimethylamino group.
| Compound | Functional Groups | Key Reactivity Features |
| This compound | Enaminone, α-Keto Ester | Ambident nucleophilic/electrophilic character, multiple reaction sites. |
| Ethyl Crotonate | α,β-Unsaturated Ester | Primarily a Michael acceptor (electrophilic β-carbon). |
| Simple Enone | α,β-Unsaturated Ketone | Primarily a Michael acceptor (electrophilic β-carbon). |
Rational Design Principles for Tailored Chemical Reactivity
The inherent modularity of the this compound structure lends itself to the rational design of derivatives with tailored chemical reactivity. By systematically modifying the different components of the molecule, it is possible to fine-tune its electronic and steric properties to achieve specific synthetic outcomes.
Modification of the Amino Group:
Steric Hindrance: Replacing the methyl groups on the nitrogen with bulkier alkyl groups can introduce steric hindrance, which can influence the stereoselectivity of reactions at the neighboring α-carbon or the approach of reagents to the π-system.
Electronic Effects: Substituting the dimethylamino group with other amino functionalities (e.g., anilines, cyclic amines) can modulate the electron-donating strength, thereby altering the nucleophilicity of the β-carbon.
Modification of the Ester Group:
Leaving Group Ability: Changing the ethyl group of the ester to other alkyl or aryl groups can affect the rate of reactions involving the ester functionality, such as hydrolysis or transesterification.
Steric Bulk: Introducing bulkier groups in the ester can also create steric hindrance, influencing the approach of nucleophiles to the ester carbonyl.
Modification of the Carbonyl Backbone:
Substitution at the α- or β-positions: Introducing substituents on the carbon backbone can have profound steric and electronic effects, directing the regioselectivity and stereoselectivity of reactions.
By applying these principles, chemists can design and synthesize novel analogs of this compound with precisely controlled reactivity, expanding their utility as building blocks for a wide range of applications.
Future Directions and Emerging Research Avenues for 4 Dimethylamino 2 Oxo but 3 Enoic Acid Ethyl Ester
Exploration of Novel Synthetic Methodologies
The synthesis of enaminones, including 4-Dimethylamino-2-oxo-but-3-enoic acid ethyl ester, is a well-established area of organic chemistry. However, the pursuit of novel synthetic methodologies continues to be a vibrant field of research, driven by the need for greater efficiency, selectivity, and substrate scope.
Future research is likely to focus on the development of innovative catalytic systems for the synthesis of this compound. While traditional methods often rely on stoichiometric amounts of reagents, modern approaches are increasingly centered on catalysis to minimize waste and improve reaction efficiency. This includes the exploration of transition-metal catalysts, organocatalysts, and even biocatalysts to facilitate the formation of the enaminone backbone. Furthermore, multicomponent reactions (MCRs) represent a promising frontier. researchgate.net Designing a one-pot synthesis of this compound from simple, readily available starting materials would significantly enhance its accessibility and cost-effectiveness.
Another area of exploration is the use of unconventional activation methods. For instance, photocatalysis has emerged as a powerful tool in organic synthesis, offering mild and selective reaction pathways. researcher.life Investigating the potential of light-mediated reactions for the synthesis of this compound could lead to the discovery of entirely new synthetic routes with unique advantages.
Table 1: Comparison of Potential Novel Synthetic Methodologies
| Methodology | Potential Advantages | Potential Challenges |
| Advanced Catalysis | High efficiency, selectivity, and atom economy. | Catalyst cost and sensitivity, optimization of reaction conditions. |
| Multicomponent Reactions | Increased molecular complexity in a single step, operational simplicity. | Finding compatible reaction partners, controlling selectivity. |
| Photocatalysis | Mild reaction conditions, unique reactivity patterns. | Substrate scope limitations, requirement for specialized equipment. |
Development of Greener and More Sustainable Synthesis Protocols
The principles of green chemistry are increasingly influencing the design of synthetic processes. Future research on this compound will undoubtedly prioritize the development of more environmentally benign and sustainable synthetic protocols.
A key focus will be the reduction or elimination of hazardous solvents. This can be achieved through the development of solvent-free reaction conditions or the use of greener alternatives such as water, ionic liquids, or deep eutectic solvents. rsc.org The inherent stability and reactivity of enaminones make them amenable to such conditions. researchgate.net For example, neat reactions, where the reactants are mixed without any solvent, have been successfully employed for the synthesis of other enaminones and represent a promising avenue for this specific ester. wpmucdn.com
The use of renewable starting materials and energy-efficient reaction conditions are also critical aspects of sustainable synthesis. Exploring biocatalytic routes, for instance, could enable the synthesis of this compound from renewable feedstocks under mild conditions. Additionally, microwave-assisted synthesis can often significantly reduce reaction times and energy consumption compared to conventional heating methods.
Table 2: Key Principles of Green Chemistry and Their Application to the Synthesis of this compound
| Green Chemistry Principle | Potential Application |
| Waste Prevention | Development of high-yield, atom-economical synthetic routes. |
| Safer Solvents and Auxiliaries | Exploration of solvent-free reactions or use of water as a solvent. |
| Design for Energy Efficiency | Utilization of microwave irradiation or ambient temperature reactions. |
| Use of Renewable Feedstocks | Investigation of biocatalytic pathways from renewable sources. |
| Catalysis | Replacement of stoichiometric reagents with catalytic alternatives. |
Expansion of Applications in Diverse Chemical Synthesis Fields
The rich reactivity of the enaminone functional group makes this compound a valuable building block for the synthesis of a wide array of more complex molecules, particularly heterocyclic compounds. orientjchem.orgnih.gov Future research will likely focus on expanding its synthetic utility in a variety of chemical synthesis fields.
One of the most promising areas is the synthesis of substituted pyridines and pyrazoles. nih.gov These heterocyclic motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. The electrophilic and nucleophilic nature of the enaminone scaffold allows for a variety of cyclization strategies. For example, reaction with 1,3-dicarbonyl compounds can lead to the formation of pyridine (B92270) derivatives, while reaction with hydrazines can yield pyrazoles. nih.gov The development of novel, efficient, and regioselective methods for these transformations will be a key research focus.
Furthermore, the potential of this compound in multicomponent reactions (MCRs) for the synthesis of complex, drug-like molecules is vast. researchgate.net MCRs allow for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular diversity. Exploring new MCRs involving this enaminone could lead to the discovery of novel scaffolds with interesting biological activities.
Advanced Computational Approaches for Predictive Design and Discovery
In recent years, computational chemistry has become an indispensable tool in chemical research, enabling the prediction of molecular properties, reaction mechanisms, and the design of new molecules with desired functionalities. mdpi.com Advanced computational approaches are poised to play a significant role in guiding the future research and development of this compound.
Density Functional Theory (DFT) calculations can be employed to gain a deeper understanding of the electronic structure and reactivity of the molecule. researchgate.net This knowledge can be used to predict its behavior in various chemical reactions, aiding in the design of more efficient and selective synthetic routes. For instance, DFT can help in understanding the regioselectivity of its reactions with different nucleophiles and electrophiles, allowing for the targeted synthesis of specific isomers.
Table 3: Potential Applications of Advanced Computational Approaches
| Computational Approach | Application in Research of this compound |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of reactivity and selectivity. |
| Molecular Docking | In silico screening for potential biological targets in drug discovery. |
| Machine Learning / AI | Prediction of reaction outcomes, design of novel derivatives with desired properties. |
Q & A
Basic: What synthetic methodologies are effective for preparing 4-dimethylamino-2-oxo-but-3-enoic acid ethyl ester, and how can reaction efficiency be optimized?
Answer:
The synthesis typically involves condensation reactions or alkylation of enamino esters . A common approach is the reaction of ethyl bromoacetate with enamino intermediates under reflux conditions in ethanol, using sodium ethoxide as a base . For example, analogous compounds (e.g., 2-hydroxy-4-oxo derivatives) are synthesized via condensation of substituted arylidene precursors with ethyl cyanoacetate, achieving yields of 16–30% depending on substituents . Optimization strategies include:
- Temperature control : Prolonged reflux (5–6 hours) improves cyclization efficiency.
- Catalyst selection : Tetrabutyl ammonium bromide enhances alkylation rates in heterogeneous systems .
- Purification : Recrystallization from ethanol/water mixtures improves purity .
Basic: What spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?
Answer:
Key techniques include:
- 2D NMR (HMBC, HSQC) : Resolves coupling between the dimethylamino group and the α,β-unsaturated carbonyl system. For related enamino esters, ¹H-¹³C HMBC confirmed connectivity between the ester carbonyl and adjacent substituents .
- X-ray crystallography : Determines spatial arrangement; e.g., crystal structures of analogous 3-thiazolidine esters reveal planar conformations critical for reactivity .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., ESI-MS data for methyl ester analogs show [M+H]⁺ or [M-H]⁻ peaks with <5 ppm error) .
Advanced: How can biocatalytic methods like ω-transaminases be applied to modify this compound for chiral synthesis?
Answer:
ω-Transaminases (ω-TAms) enable dynamic kinetic resolution (DKR) of keto-enamino esters. For structurally similar 4-oxo-3-phenylbutyrate ethyl ester, ω-TAms catalyze enantioselective amination to yield pyrrolidinone intermediates . Methodological steps include:
- Substrate engineering : Introducing electron-withdrawing groups (e.g., dimethylamino) enhances enzyme compatibility.
- Co-solvent systems : Use 10–20% DMSO to improve substrate solubility without denaturing enzymes.
- Co-factor recycling : Couple with lactate dehydrogenase to regenerate NADH .
Advanced: How can conflicting spectroscopic data (e.g., NMR vs. X-ray) for this compound be resolved?
Answer:
Contradictions often arise from dynamic equilibria (e.g., keto-enol tautomerism) or polymorphism . Strategies include:
- Variable-temperature NMR : Identifies tautomeric shifts; enol forms dominate at low temperatures in DMSO-d₆ .
- DFT calculations : Compare experimental X-ray bond lengths (e.g., C=O at 1.21 Å) with computed geometries to validate resonance structures .
- Crystallographic refinement : For polymorphic crystals (e.g., orthorhombic vs. monoclinic), Rietveld analysis reconciles diffraction patterns with spectroscopic data .
Advanced: What structure-activity relationship (SAR) insights guide the design of derivatives for biological evaluation?
Answer:
Key SAR considerations:
- Electron-withdrawing substituents : The dimethylamino group enhances nucleophilic reactivity at the β-position, facilitating cyclization into heterocycles (e.g., pyridines or thiazoles) .
- Steric effects : Bulky substituents on the enamino nitrogen reduce enzymatic degradation, as seen in antimicrobial triazol derivatives .
- Bioisosteric replacements : Replacing the ethyl ester with methyl or benzyl groups alters lipophilicity, impacting cellular uptake (logP shifts by 0.5–1.0 units) .
Basic: How can reaction byproducts (e.g., dimerization products) be minimized during synthesis?
Answer:
- Dilution effects : Maintain <0.1 M concentration to suppress intermolecular side reactions .
- Protecting groups : Use temporary protections (e.g., acetonide for hydroxyl groups) to block undesired nucleophilic sites .
- Additive screening : Catalytic iodine (0.5 mol%) suppresses enol ether formation in analogous keto-ester syntheses .
Advanced: What computational tools are recommended for predicting the compound’s reactivity in heterocyclic formation?
Answer:
- Molecular docking : Simulate interactions with biological targets (e.g., thymidylate synthase) using AutoDock Vina .
- DFT-based transition state analysis : Gaussian 09 calculations (B3LYP/6-31G*) predict activation energies for cycloaddition steps .
- Machine learning models : Train on datasets of enamino ester reactivity (e.g., Hammett σ values) to forecast regioselectivity in triazole formation .
Basic: What analytical protocols ensure purity assessment for this compound in pharmaceutical research?
Answer:
- HPLC-DAD : Use a C18 column (MeCN/H2O gradient, 210 nm detection) with >95% purity thresholds .
- GC-MS : Monitor volatile byproducts (e.g., ethyl acetate) using DB-5MS columns; compare retention indices with NIST library .
- Elemental analysis : Validate C, H, N content (theoretical vs. experimental ±0.3%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
